![molecular formula C14H15FO4 B1406278 (1R,2R)-2-Fluoro-4-phenylmethoxycarbonylcyclopentane-1-carboxylic acid CAS No. 1704050-88-3](/img/structure/B1406278.png)
(1R,2R)-2-Fluoro-4-phenylmethoxycarbonylcyclopentane-1-carboxylic acid
Overview
Description
This compound is a cyclopentane carboxylic acid derivative with a fluorine atom and a phenylmethoxycarbonyl group attached. The (1R,2R) notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluorine and phenylmethoxycarbonyl groups onto a cyclopentane carboxylic acid backbone. This could potentially be achieved through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered cyclopentane ring, with the fluorine and phenylmethoxycarbonyl groups causing deviations from planarity due to their size and electronic effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine and the electron-donating phenyl group. The carboxylic acid could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,2R)-2-fluoro-4-phenylmethoxycarbonylcyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO4/c15-12-7-10(6-11(12)13(16)17)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17)/t10?,11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRBLYOJURQBKG-GLXQMMQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1C(=O)O)F)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CC1C(=O)OCC2=CC=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Fluoro-4-phenylmethoxycarbonylcyclopentane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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